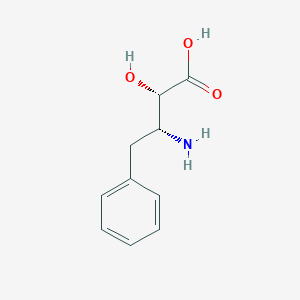

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid

Description

The exact mass of the compound (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974964 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59554-14-2 | |

| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid properties

An In-depth Technical Guide on (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid

Introduction

This compound (AHPA) is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various biologically active molecules.[1][2] Its most notable application is as a core component of Bestatin (also known as Ubenimex), a potent, reversible protease inhibitor.[3] Bestatin is the dipeptide N-((2S, 3R)-3-amino-2-hydroxy-4-phenyl butanyl)-L-leucine, originally isolated from Streptomyces olivoreticuli.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, pharmacology, mechanism of action, and experimental considerations for this compound and its primary derivative, Bestatin.

Physicochemical Properties

The properties of this compound and its hydrochloride salt are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis and biological assays.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | [6] |

| Synonyms | (2S,3R)-AHPA | |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][6][7] |

| Molecular Weight | 195.21 g/mol | [6] |

| CAS Number | 59554-14-2 | [6][8][9] |

| Appearance | White powder | [1][2] |

| Melting Point | 225℃ to 230℃ | [2] |

| Specific Rotation | [α]20D: +28.4° to +32.5° (c=1, in 1N HCl) | [2] |

| Storage Temperature | −20°C or 0-8 °C | [1] |

Hydrochloride Salt Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ · HCl | |

| Molecular Weight | 231.68 g/mol | |

| CAS Number | 128223-55-2 | [10] |

| Form | Solid |

Pharmacology and Mechanism of Action

This compound is the key pharmacophore responsible for the inhibitory activity of Bestatin. Bestatin is a competitive, reversible inhibitor of several metalloproteases.[3] Its mechanism of action is centered on its ability to bind to the active sites of these enzymes, modulating various physiological and pathological processes.

Primary Molecular Targets:

-

Aminopeptidase B (Arginyl Aminopeptidase): Bestatin is a potent inhibitor of this enzyme.[3][5]

-

Leukotriene A4 (LTA4) Hydrolase: Inhibition of LTA4 hydrolase reduces the formation of leukotriene B4 (LTB4), a potent pro-inflammatory molecule.[3][5]

-

Aminopeptidase N (CD13): Inhibition of this cell-surface peptidase contributes to its anti-tumor and immunomodulating activities.[3][11]

-

Other Aminopeptidases: It also inhibits leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase).[3]

By inhibiting these enzymes, Bestatin exerts a range of biological effects, including immunomodulation, anti-inflammatory action, and anti-tumor activity. For instance, the inhibition of enkephalin-degrading enzymes can augment analgesia.[4]

Biological and Therapeutic Activities

Derivatives of (2S,3R)-AHPA, particularly Bestatin, have demonstrated a wide spectrum of biological activities, making them subjects of intense research for various therapeutic applications.

| Activity | Description | Key Findings |

| Anti-Tumor | Bestatin inhibits the proliferation of several human leukemic cell lines (e.g., U937, HL-60) and induces apoptosis via caspase-3 activation.[11][12] It also inhibits tumor cell invasion and angiogenesis by preventing the degradation of type IV collagen.[12] | |

| Immunomodulation | It acts as an immunomodifier, stimulating lymphocytes and monocytes.[4] This can lead to the restoration of immune function in elderly and cancer patients.[4] | |

| Hematopoiesis | Bestatin stimulates granulocytopoiesis and thrombocytopoiesis (formation of granulocytes and platelets), suggesting its use in treating myelohypoplastic conditions.[4] | |

| Anti-Inflammatory | By inhibiting LTA4 hydrolase, it reduces the synthesis of the pro-inflammatory mediator Leukotriene B4.[5] | |

| Enkephalinase Inhibition | It protects natural opioid peptides (enkephalins) from degradation, which may enhance analgesia and has been explored for preventing relapses in addiction.[4][11] | |

| Antiviral | Bestatin has been shown to attenuate HIV infection by reducing viral replication markers, potentially through the inhibition of leucine aminopeptidase (LAPase).[11] |

Experimental Protocols

General Synthesis Workflow

The synthesis of α-amino acids like this compound often involves multi-step chemical reactions. While specific, detailed protocols are proprietary or found within specialized literature, a general workflow can be outlined based on common organic synthesis principles and related patent literature. One potential route could start from propiophenone.

Methodology Outline:

-

Hydantoin Formation: A common starting point for amino acid synthesis is the Strecker or Bucherer-Bergs reaction. For example, propiophenone can be reacted with sodium cyanide and ammonium carbonate to form an intermediate like 5-ethyl-5-phenylhydantoin.[13]

-

Hydrolysis: The hydantoin intermediate is then hydrolyzed, typically under harsh conditions using a strong base like sodium hydroxide at high temperature and pressure, to open the ring and form the amino acid backbone.[13]

-

Stereoselective Control/Resolution: Achieving the specific (2S,3R) stereochemistry is the most critical and challenging step. This can be accomplished through chiral auxiliaries, asymmetric catalysis, or classical resolution of a racemic mixture.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the high purity required for pharmaceutical applications.[2]

-

Peptide Coupling: To synthesize Bestatin, the purified (2S,3R)-AHPA is coupled with an L-leucine ester using standard peptide coupling reagents, followed by deprotection.

Enzyme Inhibition Assay (General Protocol)

To evaluate the inhibitory activity of (2S,3R)-AHPA derivatives like Bestatin against a target aminopeptidase, a fluorometric or colorimetric assay can be employed.

-

Reagents and Materials:

-

Purified target enzyme (e.g., Aminopeptidase N).

-

Fluorogenic or chromogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for Aminopeptidase N).

-

Assay buffer (e.g., Tris-HCl buffer at physiological pH).

-

Test compound (Bestatin or other AHPA derivative) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate.

-

Plate reader (fluorometer or spectrophotometer).

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions. Include controls with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the change in fluorescence or absorbance over time using the plate reader. The rate of substrate hydrolysis is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

This compound is a fundamentally important chiral molecule, primarily recognized as the cornerstone of the multi-functional drug Bestatin (Ubenimex). Its derivatives exhibit potent inhibitory effects on various aminopeptidases, leading to significant anti-tumor, immunomodulatory, and anti-inflammatory properties. The continued study of AHPA and its analogues holds promise for the development of novel therapeutics for cancer, immune disorders, and other complex diseases. Researchers working with this compound should pay close attention to its stereochemistry, which is critical for its biological activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. leapchem.com [leapchem.com]

- 3. Ubenimex - Wikipedia [en.wikipedia.org]

- 4. Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is Ubenimex used for? [synapse.patsnap.com]

- 6. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS#:59554-14-2 | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | Chemsrc [chemsrc.com]

- 9. sdhypharma.com [sdhypharma.com]

- 10. This compound HYDROCHLORIDE | 128223-55-2 [chemicalbook.com]

- 11. agscientific.com [agscientific.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA)

This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, synthesis, and biological activity of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, a compound of significant interest to researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, commonly abbreviated as (2S,3R)-AHPA, is a non-proteinogenic amino acid. Its structure features a butyric acid backbone with three key functional groups: a carboxylic acid, a hydroxyl group, and an amino group, as well as a phenyl-substituted methyl group.

The stereochemistry of (2S,3R)-AHPA is crucial for its biological activity. The designations (2S,3R) refer to the absolute configuration at the two chiral centers along the butyric acid chain, as determined by the Cahn-Ingold-Prelog priority rules. The 'S' configuration at carbon 2 (the alpha-carbon bearing the hydroxyl group) and the 'R' configuration at carbon 3 (the beta-carbon bearing the amino group) define this specific diastereomer.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid[1] |

| Synonyms | (2S,3R)-AHPA, (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid |

| CAS Number | 59554-14-2[1][2] |

| Molecular Formula | C₁₀H₁₃NO₃[1][3] |

| Molecular Weight | 195.21 g/mol [1][3] |

| InChI Key | LDSJMFGYNFIFRK-BDAKNGLRSA-N[1] |

| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--O)O">C@HN[1] |

Physicochemical Properties

Table of Physicochemical Data for (2S,3R)-AHPA Hydrochloride:

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClNO₃[4] |

| Molecular Weight | 231.68 g/mol [4] |

| Appearance | White crystalline solid[4] |

| Boiling Point | 428.5°C at 760 mmHg[4] |

| Flash Point | 213°C[4] |

| Vapor Pressure | 4.17E-08 mmHg at 25°C[4] |

| Storage Temperature | -20°C |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and quality control of (2S,3R)-AHPA. While a definitive, published spectrum for (2S,3R)-AHPA was not identified in the literature search, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its chemical structure.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.2 - 7.4 | Multiplet |

| α-H (CH-OH) | ~4.0 - 4.2 | Doublet |

| β-H (CH-NH₂) | ~3.3 - 3.5 | Multiplet |

| Benzyl-CH₂ | ~2.8 - 3.0 | Multiplet |

| OH | Variable | Broad Singlet |

| NH₂ | Variable | Broad Singlet |

| COOH | > 10 | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic C | 125 - 140 |

| C-OH (α-carbon) | 70 - 80 |

| C-NH₂ (β-carbon) | 50 - 60 |

| Benzyl-CH₂ | 35 - 45 |

Experimental Protocols

Stereoselective Synthesis of (2S,3R)-AHPA

A common strategy for the stereoselective synthesis of (2S,3R)-AHPA involves starting from a chiral precursor, such as D-phenylalanine. The following is a generalized workflow based on synthetic strategies for similar compounds.

Caption: Generalized synthetic workflow for (2S,3R)-AHPA from D-phenylalanine.

In Vitro Enkephalinase (Neprilysin) Inhibition Assay

The biological activity of (2S,3R)-AHPA as an enkephalinase inhibitor can be quantified using an in vitro enzymatic assay. The following protocol is a general guideline for such an assay.

Materials:

-

Recombinant human neprilysin (NEP)

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

NEP Assay Buffer

-

(2S,3R)-AHPA (test inhibitor)

-

Thiorphan (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute neprilysin in NEP Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of (2S,3R)-AHPA and the positive control in NEP Assay Buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the NEP Assay Buffer to all wells.

-

Add the test inhibitor ((2S,3R)-AHPA) or positive control at various concentrations to the respective wells.

-

Add a solution of neprilysin to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 330 nm / λem = 430 nm) in kinetic mode at 37°C for a specified period (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC₅₀ value for (2S,3R)-AHPA by fitting the data to a suitable dose-response curve.

-

Caption: Experimental workflow for an in vitro enkephalinase inhibition assay.

Biological Activity and Signaling Pathway

(2S,3R)-AHPA is a potent inhibitor of enkephalinases, which are enzymes responsible for the degradation of endogenous opioid peptides called enkephalins. By inhibiting these enzymes, (2S,3R)-AHPA increases the synaptic levels and prolongs the action of enkephalins, leading to enhanced activation of opioid receptors and subsequent analgesic and other physiological effects.

Enkephalins bind to and activate G-protein coupled opioid receptors (μ, δ, and κ). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of various downstream effectors, ultimately resulting in a decrease in neuronal excitability and the inhibition of pain signal transmission.

References

- 1. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:59554-14-2 | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid | Chemsrc [chemsrc.com]

- 3. (2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 2762293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide for Drug Development Professionals

CAS Number: 59554-14-2

This technical guide provides an in-depth overview of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA), a pivotal chiral building block in pharmaceutical research and development. Aimed at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, synthesis methodologies, and its critical role as a precursor to potent enzyme inhibitors, particularly in the context of pain management.

Physicochemical Properties

This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various therapeutic agents. Its stereochemistry is paramount to its biological activity and that of its derivatives.

| Property | Value |

| CAS Number | 59554-14-2 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 224-227 °C |

| Solubility | Soluble in water |

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is a key challenge, and several strategies have been developed to achieve high stereochemical purity. Below are summaries of prominent synthetic routes.

Experimental Workflow: Stereoselective Synthesis from L-Aspartic Acid

A notable method involves a stereoselective synthesis starting from L-aspartic acid. This multi-step process leverages the inherent chirality of the starting material to establish the desired stereocenters in the final product.

A key step in this synthesis is the highly stereoselective hydroxylation of an oxazoline-4-acetate derivative derived from L-aspartic acid.[1] This is followed by a Mitsunobu inversion of the newly introduced hydroxyl group to yield the (2S,3R) configuration.[1] The resulting intermediate is then coupled with L-leucine benzyl ester, and subsequent removal of protecting groups affords (-)-bestatin, a potent enzyme inhibitor.[1]

Other Synthetic Approaches

Other reported syntheses of this compound and its derivatives include:

-

From D-glucono-δ-lactone: This method utilizes the chiral pool, starting from a readily available sugar derivative to construct the desired stereochemistry.[2]

-

From N-acyl-α-aminoacetophenone: A facile method has been described for the synthesis of bestatin starting from N-acyl-alpha-aminoacetophenone, which is suitable for large-scale production.[3][4]

-

Via a Chiral Synthon: A stereoselective preparation from (4R,5R)-5-allyl-4-methoxy-2-oxazolidinone has also been reported.[5][6]

-

Hydroxylation of an Enolate: An efficient synthesis involves the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate.[7]

Application in Drug Development: Enkephalinase Inhibition

This compound is a cornerstone in the development of enkephalinase inhibitors. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[8][9][10][11][12] Their analgesic effects are terminated by the action of enzymes called enkephalinases, primarily aminopeptidase N (APN) and neutral endopeptidase (NEP).[13] By inhibiting these enzymes, the local concentration and half-life of enkephalins are increased, leading to enhanced pain relief.[11]

Bestatin, or ubenimex, which has the structure N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a well-known competitive inhibitor of aminopeptidases.[3][4][14][15]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of bestatin and its analogs against various aminopeptidases has been extensively studied. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy.

| Inhibitor | Enzyme | Ki | IC50 |

| Bestatin | Aminopeptidase M | 4.1 x 10⁻⁶ M | - |

| Bestatin | Leucyl Aminopeptidase | - | 20 nM |

| Bestatin | Aminopeptidase B | 1 µM | 60 nM |

| Bestatin Analog (with -CH₂- instead of -CONH-) | Arginine Aminopeptidase | Kis = 66 nM, Kii = 10 nM, Kid = 17 nM | - |

Data sourced from multiple studies.[14][16][17]

Enkephalin Signaling Pathway and Inhibition

The analgesic effect of enkephalins is mediated through their binding to opioid receptors on presynaptic and postsynaptic neurons involved in the pain pathway. This binding inhibits the transmission of pain signals. Enkephalinase inhibitors, by preventing the degradation of enkephalins, potentiate this natural pain-relief mechanism.

As depicted in the diagram, enkephalins bind to opioid receptors, leading to the inhibition of pain signal transmission and subsequent analgesia. Enkephalinases, such as aminopeptidase N (APN) and neutral endopeptidase (NEP), degrade enkephalins, terminating their action. Derivatives of this compound, like bestatin, act as inhibitors of these enkephalinases. By blocking the degradation of enkephalins, these inhibitors effectively increase the concentration of enkephalins at the synapse, thereby enhancing and prolonging the natural analgesic response.[13][18][19][20][21]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its value lies in its role as a chiral precursor for the synthesis of potent enzyme inhibitors that can modulate critical biological pathways, most notably the enkephalin system for pain management. The continued development of efficient and stereoselective synthetic routes to this compound and its derivatives is crucial for advancing research into novel therapeutics for pain and other conditions. This guide provides a foundational understanding for professionals engaged in this promising area of research.

References

- 1. Novel Synthesis of (-)-Bestatin from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A FACILE SYNTHESIS OF BESTATIN [jstage.jst.go.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 12. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 14. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bestatin | Aminopeptidases | Tocris Bioscience [tocris.com]

- 16. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bestatin hydrochloride, aminopeptidase inhibitor (CAS 65391-42-6) | Abcam [abcam.com]

- 18. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 21. Pathophysiology of Pain and Mechanisms of Neuromodulation: A Narrative Review (A Neuron Project) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA), a non-proteinogenic amino acid that constitutes the pharmacophoric core of the potent aminopeptidase inhibitor, Bestatin. The discovery of Bestatin from Streptomyces olivoreticuli in 1976 marked a significant advancement in the field of enzyme inhibition and immunomodulation. This document details the initial discovery, isolation, and structure elucidation of Bestatin, thereby framing the discovery of its unique AHPA component. Furthermore, this guide presents detailed synthetic protocols for AHPA, summarizes its biological activity through quantitative data on enzyme inhibition, and illustrates its mechanism of action and the signaling pathways of its target enzymes using diagrammatic representations.

Introduction

This compound (AHPA) is a chiral amino acid derivative of significant interest in medicinal chemistry and drug development.[1] Its primary importance stems from its role as the key structural component of Bestatin (also known as Ubenimex), a natural dipeptide with powerful immunomodulatory and enzyme-inhibitory properties.[2][3] Bestatin was first isolated from the culture filtrate of Streptomyces olivoreticuli by Umezawa and colleagues in 1976.[3][4][5] The discovery and subsequent structural determination of Bestatin as N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine inherently represent the discovery of AHPA as a novel, naturally occurring amino acid.[5][6]

This guide will provide a comprehensive overview of the discovery of AHPA within the context of Bestatin, its chemical synthesis, biological activity, and the signaling pathways it influences through the inhibition of key metalloproteases.

The Discovery of Bestatin and its Core Component, AHPA

The journey to the discovery of this compound is intrinsically linked to the search for microbial-derived enzyme inhibitors.

Isolation and Characterization

In 1976, a team led by Hamao Umezawa reported the isolation of a novel aminopeptidase inhibitor, which they named Bestatin, from the culture broth of Streptomyces olivoreticuli MD976-C7.[3][4][5] The initial studies focused on its ability to inhibit aminopeptidase B.[3] Through a series of purification steps, Bestatin was isolated as a white crystalline powder.

Structure Elucidation

The structure of Bestatin was determined through a combination of chemical degradation and spectroscopic analysis.[6] Acid hydrolysis of Bestatin yielded L-leucine and a new amino acid, which was identified as (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA).[6] The absolute configuration of the AHPA moiety was established as (2S, 3R) through chemical synthesis and X-ray crystallography.[6] This seminal work not only provided the structure of a potent enzyme inhibitor but also introduced a new, naturally occurring amino acid to the scientific community.

Experimental Protocols

Fermentation and Isolation of Bestatin

A detailed protocol for the fermentation of Streptomyces olivoreticuli and the subsequent isolation of Bestatin is crucial for understanding its natural origin.

-

Fermentation: Streptomyces olivoreticuli MD976-C7 is cultured in a suitable medium containing glucose, soluble vegetable protein, and inorganic salts at 27°C for 3-4 days.

-

Isolation: The culture filtrate is acidified and passed through a column of Dowex 50W X8 resin. After washing, the active fraction is eluted with aqueous ammonia.

-

Purification: The eluted fraction is further purified by chromatography on a Dowex 1 X2 column, followed by silica gel and Sephadex G-10 chromatography to yield crystalline Bestatin.

Chemical Synthesis of this compound (AHPA)

Several synthetic routes for AHPA have been developed since its discovery. A facile and scalable synthesis of Bestatin, and by extension, a route to its AHPA precursor, was reported by Nishizawa et al. in 1983.[2]

-

Starting Material: The synthesis commences with an N-acyl-α-aminoacetophenone.[2]

-

Key Steps: The synthesis involves a stereoselective reduction of a ketone and subsequent hydrolysis to yield the desired (2S,3R) stereoisomer of AHPA.

-

Purification: The synthesized AHPA can be purified by recrystallization or column chromatography. The overall yield of Bestatin from N-acetyl-alpha-aminoacetophenone was reported as 10.5%.[2]

Biological Activity and Data Presentation

Bestatin, through its AHPA moiety, is a potent and competitive inhibitor of several aminopeptidases.[5] It exhibits no significant antibacterial or antifungal activity.[4][5]

Enzyme Inhibition Data

The inhibitory activity of Bestatin against various aminopeptidases is summarized in the table below.

| Enzyme Target | IC50 Value | Reference |

| Cytosol Aminopeptidase | 0.5 nM | [5] |

| Aminopeptidase N | 5 nM | [5] |

| Zinc Aminopeptidase | 0.28 µM | [5] |

| Aminopeptidase B | 1-10 µM | [5] |

Mechanism of Action and Signaling Pathways

The inhibitory action of Bestatin is attributed to the unique stereochemistry of its AHPA component, which mimics the transition state of peptide hydrolysis in the active site of target aminopeptidases. These enzymes are often zinc-containing metalloproteases.[7]

Aminopeptidase Inhibition

Aminopeptidases are involved in the cleavage of N-terminal amino acids from peptides and proteins.[7] By inhibiting these enzymes, Bestatin can modulate the levels of various bioactive peptides, thereby affecting a range of physiological processes.

Signaling Pathways

The aminopeptidases targeted by Bestatin are implicated in several signaling pathways.

-

Leukotriene Pathway: Aminopeptidase B is structurally and functionally related to leukotriene A4 hydrolase, an enzyme involved in the synthesis of the pro-inflammatory mediator leukotriene B4.[8] Inhibition of this pathway can have anti-inflammatory effects.

-

Jasmonate Signaling in Plants: In plants, leucine aminopeptidases (LAPs) are involved in the jasmonic acid (JA) signaling pathway, which mediates responses to wounding and herbivory.[9] Bestatin can be used as a chemical tool to study this pathway.

References

- 1. leapchem.com [leapchem.com]

- 2. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bestatin | CAS:58970-76-6 | Aminopeptidase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. apexbt.com [apexbt.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 8. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leucine Aminopeptidase Regulates Defense and Wound Signaling in Tomato Downstream of Jasmonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, commonly known as (2S,3R)-AHPA, is a non-proteinogenic amino acid that serves as a core structural motif in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the biological significance of (2S,3R)-AHPA, with a primary focus on its role as an inhibitor of metalloproteases, particularly enkephalinases and aminopeptidases. By preventing the degradation of endogenous opioid peptides, (2S,3R)-AHPA and its derivatives exhibit significant analgesic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

(2S,3R)-AHPA is a crucial building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry is essential for its biological activity, which primarily revolves around its ability to mimic the transition state of peptide hydrolysis by certain zinc-containing enzymes. This guide will delve into its mechanism of action, its impact on key physiological pathways, and its potential therapeutic applications.

Mechanism of Action: Inhibition of Metalloproteases

The principal biological significance of (2S,3R)-AHPA lies in its function as a competitive inhibitor of metalloproteases, most notably enkephalinases (such as Neprilysin or CD10) and various aminopeptidases (like Aminopeptidase N or CD13). These enzymes are responsible for the degradation of endogenous opioid peptides, namely enkephalins.

By inhibiting these enzymes, (2S,3R)-AHPA and its derivatives increase the synaptic concentration and prolong the half-life of enkephalins. This enhancement of the endogenous opioid system leads to an analgesic effect. The hydroxyl and amino groups of the (2S,3R)-AHPA moiety are critical for chelating the active site zinc ion of the metalloprotease, thereby blocking its catalytic activity.

Quantitative Data: Inhibitory Potency

While specific IC50 and Ki values for the parent (2S,3R)-AHPA are not extensively reported in publicly available literature, a wealth of data exists for its derivatives, particularly bestatin and other analogues. This data is crucial for understanding the structure-activity relationships (SAR) and for the design of more potent and selective inhibitors.

| Compound/Derivative | Target Enzyme | IC50 | Ki | Reference(s) |

| Bestatin ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine) | Aminopeptidase M (AP-M) | - | 4.1 x 10⁻⁶ M | [1] |

| Bestatin | Aminopeptidase N (AP-N) | 89 µM | - | [2] |

| Bestatin | Aminopeptidase W (AP-W) | 7.9 µM | - | [2] |

| (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) | Porcine Kidney Aminopeptidase N | 1.2 µg/mL | - | [3] |

| (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-valine (AHPA-Val) | Human Fibrosarcoma Aminopeptidase N | 5.6 µg/mL | - | [3] |

| D-phenylalanyl-(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (D-Phe-AHPA) | Rat Striatum Enkephalinase | - | 0.11 mM | [4] |

Signaling Pathways

The primary signaling pathway influenced by (2S,3R)-AHPA is the Opioid Signaling Pathway . By preventing the degradation of enkephalins, AHPA derivatives indirectly enhance the activation of opioid receptors (mu, delta, and kappa). This activation triggers a cascade of intracellular events leading to analgesia.

The Opioid Signaling Pathway

The binding of enkephalins to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels. These events collectively reduce neuronal excitability and inhibit the transmission of pain signals.[1][5][6]

The Renin-Angiotensin System (RAS)

While some literature suggests that certain AHPA derivatives might have an inhibitory effect on renin, this is not a well-established mechanism of action for (2S,3R)-AHPA itself. The primary therapeutic targets of RAS inhibitors are hypertension and related cardiovascular diseases. For clarity, a diagram of the RAS pathway is provided below.

Experimental Protocols

General Protocol for Enkephalinase/Aminopeptidase Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against enkephalinases or aminopeptidases using a fluorogenic substrate.

Materials:

-

Purified enkephalinase or aminopeptidase N

-

Fluorogenic peptide substrate (e.g., L-Leucine-p-nitroanilide for Aminopeptidase N, or a specific FRET-based substrate for enkephalinase)[7][8]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor ((2S,3R)-AHPA derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the enzyme to the desired concentration in cold assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent and then dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of the test inhibitor in assay buffer.

-

-

Assay Setup:

-

In the wells of the 9-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (solvent only).

-

Add 20 µL of the diluted enzyme solution to all wells except the blank.

-

Add 20 µL of assay buffer to the blank wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 20 µL of the substrate solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.

-

Monitor the increase in fluorescence over time (kinetic read).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

General Protocol for In Vitro Renin Inhibition Assay (Fluorometric)

This protocol describes a method for screening potential renin inhibitors.[3][5]

Materials:

-

Human recombinant renin

-

Fluorogenic renin substrate (FRET-based peptide)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Test compound

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in Assay Buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add the diluted test compounds.

-

Include positive controls (renin and substrate, no inhibitor) and negative controls (substrate and buffer, no renin).

-

-

Enzyme Addition and Pre-incubation:

-

Add human recombinant renin to all wells except the negative control.

-

Incubate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Add the fluorogenic renin substrate to all wells.

-

Immediately begin reading the fluorescence at appropriate excitation/emission wavelengths at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage from the fluorescence readings.

-

Determine the percent inhibition for each compound concentration and calculate the IC50 value.

-

Synthesis of (2S,3R)-AHPA

The stereoselective synthesis of (2S,3R)-AHPA is a key challenge in medicinal chemistry. Several synthetic routes have been developed, often employing chiral starting materials or asymmetric synthesis strategies. A common approach involves the hydroxylation of an enolate derived from a chiral precursor.[9]

A generalized synthetic scheme is presented below:

A detailed experimental protocol for a specific synthesis can be complex and is often proprietary. Researchers should refer to the primary literature for specific reaction conditions, catalysts, and purification methods.[9][10]

Drug Development and Clinical Perspective

While (2S,3R)-AHPA itself is a key pharmacophore, it is often its derivatives that are advanced into clinical development. Bestatin (Ubenimex), for example, has been used clinically as an adjunct in cancer therapy, leveraging its immunomodulatory effects which are linked to its aminopeptidase inhibitory activity.[11]

Clinical trials involving direct enkephalinase inhibitors for pain management are ongoing. These trials aim to establish the efficacy and safety of this class of drugs as a non-addictive alternative to traditional opioids.[12][13] To date, no major clinical trials have been reported for the parent (2S,3R)-AHPA.

Conclusion

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a molecule of significant biological and pharmaceutical interest. Its primary role as a metalloprotease inhibitor, particularly of enkephalin-degrading enzymes, positions it and its derivatives as promising candidates for the development of novel analgesics. While the direct link to renin inhibition is not strongly supported by current literature, its impact on the endogenous opioid system is well-documented. Further research into the synthesis of novel derivatives and their evaluation in detailed preclinical and clinical studies will be crucial in fully realizing the therapeutic potential of this important structural motif. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the field of drug discovery.

References

- 1. A highly sensitive fluorometric assay for "enkephalinase," a neutral metalloendopeptidase that releases tyrosine-glycine-glycine from enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]

- 3. benchchem.com [benchchem.com]

- 4. Renin Inhibitor Screening Assay Kit (Fluorometric) (ab204723) is not available | Abcam [abcam.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) derivatives, a class of compounds renowned for their potent inhibitory effects on various aminopeptidases. This document delves into their synthesis, biological activities, mechanisms of action, and therapeutic potential, with a focus on providing practical information for researchers in the field of drug discovery and development.

Introduction

This compound is a crucial chiral building block for the synthesis of a wide array of biologically active molecules, most notably the natural dipeptide, bestatin.[1][2] Bestatin, N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, was first isolated from the culture filtrate of Streptomyces olivoreticuli and has been extensively studied for its potent inhibition of aminopeptidases.[3][4] These enzymes play critical roles in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. The unique structural features of the AHPA scaffold, particularly the α-hydroxy-β-amino acid moiety, are key to its potent and selective inhibition of these enzymes.

This guide will explore the synthesis of various AHPA derivatives, their structure-activity relationships as aminopeptidase inhibitors, and their impact on key signaling pathways, providing a valuable resource for the rational design of novel therapeutics.

Data Presentation: Quantitative Analysis of Aminopeptidase Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various aminopeptidases. The following tables summarize the reported IC50 values for bestatin and its analogues against key aminopeptidases, including Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), and Aminopeptidase B (APB).

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Bestatin | Aminopeptidase N (porcine kidney) | 2.55 ± 0.11 | [5] |

| Bestatin | Aminopeptidase N (on ES-2 cells) | 60.61 ± 0.1 | [5] |

| Compound 7e | Aminopeptidase N (porcine kidney) | 1.26 ± 0.01 | [5] |

| Compound 7e | Aminopeptidase N (on ES-2 cells) | 30.19 ± 1.02 | [5] |

Note: Compound 7e is a derivative of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their inhibitory activity against aminopeptidases.

General Solid-Phase Synthesis of Bestatin Analogues

This protocol is adapted from the synthesis of a bestatin derivative library and is suitable for generating a range of analogues with modifications at the P1' position.[6]

Materials:

-

Wang resin

-

Fmoc-protected amino acids

-

This compound (with appropriate protection)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

Piperidine

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

TFA (Trifluoroacetic acid)

-

TIS (Triisopropylsilane)

-

Water

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the Wang resin using HBTU/HOBt and DIEA in DMF. Allow the reaction to proceed for 2-4 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Coupling of this compound: Couple the protected this compound to the resin-bound amino acid using HBTU/HOBt and DIEA in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude product can then be purified by reverse-phase HPLC.

Aminopeptidase Inhibition Assay

This is a generalized protocol for determining the IC50 value of a test compound against an aminopeptidase using a chromogenic substrate.

Materials:

-

Purified aminopeptidase (e.g., APN from porcine kidney)

-

Test compound (AHPA derivative)

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the aminopeptidase in the assay buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

-

Measurement:

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects primarily through the inhibition of cell surface aminopeptidases. This inhibition triggers a cascade of downstream signaling events, impacting cellular processes such as proliferation, survival, and immune responses.

Immunomodulatory Effects

Bestatin and its analogues have been shown to possess significant immunomodulatory properties.[3][7] Inhibition of aminopeptidases on immune cells, such as lymphocytes and macrophages, can lead to the activation of these cells and the enhanced production of cytokines.[8] This can result in a more robust immune response against pathogens and cancer cells.

Caption: Immunomodulatory signaling cascade initiated by AHPA derivatives.

Anti-Cancer Mechanisms

The anti-cancer effects of AHPA derivatives are multifaceted. By inhibiting aminopeptidases that are often overexpressed on the surface of tumor cells, these compounds can disrupt the supply of essential amino acids, leading to cellular stress and apoptosis. Furthermore, their immunomodulatory effects can enhance the host's anti-tumor immune response.

Inhibition of aminopeptidases can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway plays a complex role in cancer, and its activation by aminopeptidase inhibitors in some contexts can promote apoptosis.

Caption: NF-κB pathway activation by aminopeptidase inhibition.

The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade that can be modulated by aminopeptidase inhibitors. Bestatin has been shown to affect the CD13/NAB1/MAPK pathway in gastric cancer.[8] The MAPK pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Caption: Modulation of the MAPK signaling pathway by AHPA derivatives.

Conclusion

This compound derivatives represent a versatile and potent class of aminopeptidase inhibitors with significant therapeutic potential. Their ability to be readily synthesized and modified, coupled with their profound effects on key cellular signaling pathways, makes them attractive candidates for the development of novel drugs for cancer, infectious diseases, and immunomodulatory applications. This guide provides a foundational understanding of these compounds, offering valuable insights and practical protocols for researchers dedicated to advancing this promising area of medicinal chemistry. Further exploration into the structure-activity relationships of a broader range of derivatives and a deeper understanding of their intricate mechanisms of action will undoubtedly pave the way for the next generation of aminopeptidase-targeted therapies.

References

- 1. sdhypharma.com [sdhypharma.com]

- 2. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory and therapeutic properties of bestatin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bestatin, A Pluripotent Immunomodulatory Small Molecule, Drives Robust and Long-Lasting Immune Responses as an Adjuvant in Viral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPA): A Cornerstone in Enzyme Inhibition for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a non-proteinogenic amino acid that serves as a pivotal structural motif in the design and synthesis of potent enzyme inhibitors. Its unique stereochemistry and functionality, particularly the β-amino and α-hydroxyl groups, enable it to mimic the transition state of peptide hydrolysis, making it a cornerstone in the development of therapeutic agents targeting various proteases. This technical guide provides a comprehensive overview of the role of (2S,3R)-AHPA in enzyme inhibition, with a focus on its incorporation into inhibitors of aminopeptidases and its relevance in the design of inhibitors for other key enzymes such as renin. This document details the mechanism of action, presents quantitative inhibition data, outlines relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Introduction to (2S,3R)-AHPA

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, often abbreviated as AHPA, is a crucial chiral building block in medicinal chemistry. Its structure, featuring a phenyl group, is fundamental to the inhibitory activity of a class of compounds known as bestatin and its analogues. Bestatin, [(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine, is a naturally occurring dipeptide mimic that potently inhibits various aminopeptidases. The (2S,3R) stereoisomer of AHPA is critical for the biological activity of these inhibitors.

Mechanism of Enzyme Inhibition

The inhibitory prowess of (2S,3R)-AHPA-containing compounds stems from their ability to act as transition-state analogues for peptide bond hydrolysis. The tetrahedral carbon bearing the hydroxyl group mimics the tetrahedral intermediate formed during the enzyme-catalyzed reaction. The hydroxyl and amino groups can chelate the active site metal ion (often Zn²⁺) present in many metalloproteases, leading to potent and often competitive inhibition.

Derivatives of (2S,3R)-AHPA have been successfully employed as inhibitors for two major classes of enzymes:

-

Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of proteins and peptides. Inhibitors containing the AHPA scaffold, such as bestatin, are potent inhibitors of enzymes like leucine aminopeptidase, aminopeptidase B, and enkephalin-degrading aminopeptidases.

-

Aspartic Proteases: This class of enzymes, which includes renin, utilizes two aspartic acid residues for catalysis. While direct quantitative data for AHPA-derivatives against renin is sparse in the readily available literature, the structural motif of AHPA is a key component in the design of renin inhibitors, which are crucial in the management of hypertension.

Quantitative Inhibition Data

The potency of enzyme inhibitors is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the available quantitative data for bestatin and other (2S,3R)-AHPA derivatives against various enzymes.

Table 1: Inhibition of Aminopeptidases by Bestatin and its Analogues

| Inhibitor | Enzyme | Substrate | Kᵢ (M) | IC₅₀ (nM) | Source |

| Bestatin | Aminopeptidase M (AP-M) | - | 4.1 x 10⁻⁶ | - | |

| Amastatin | Aminopeptidase M (AP-M) | - | 1.9 x 10⁻⁸ | - | |

| Bestatin | Leucine Aminopeptidase | - | - | 20 | [1] |

| Bestatin | Aminopeptidase B | - | - | 60 | [1] |

| Bestatin-L-Arg x AcOH | Enkephalin-degrading Aminopeptidase | Leu-enkephalin | 0.21 x 10⁻⁸ | - | [2] |

| Bestatin | Arginine Aminopeptidase | - | - | - | [3] |

| Reduced isostere of bestatin | Arginine Aminopeptidase | - | Kᵢᵢ = 10 nM, Kᵢₛ = 66 nM | - | [3] |

Table 2: Enkephalinase Inhibition by (2S,3R)-AHPA Derivatives

A study on nineteen AHPA derivatives demonstrated a strong correlation between their in vitro enkephalinase inhibitory activity (IC₅₀) and their in vivo analgesic effect. While the specific IC₅₀ values for all nineteen compounds are not detailed in the provided search results, the study highlights the direct relationship between the molecular structure of AHPA derivatives and their inhibitory potency.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

(2S,3R)-AHPA is a key component in the design of renin inhibitors. Renin is the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway for the regulation of blood pressure and fluid balance. Inhibition of renin prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the levels of angiotensin II, a potent vasoconstrictor.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by (2S,3R)-AHPA-based renin inhibitors.

Experimental Protocols

Synthesis of (2S,3R)-AHPA Derivatives (e.g., Bestatin)

The chemical synthesis of bestatin and its analogues often starts from a protected form of D-phenylalanine. A general workflow is outlined below.

Caption: General workflow for the chemical synthesis of bestatin.

A detailed, step-by-step solid-phase synthesis protocol for peptide inhibitors containing unnatural amino acids like (2S,3R)-AHPA generally involves the following stages:

-

Resin Preparation: Swelling of a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid (which could be the (2S,3R)-AHPA unit) using a coupling reagent (e.g., HATU) and a base (e.g., DIEA), followed by reaction with the deprotected amine on the resin.

-

Washing: Thorough washing of the resin with DMF and other solvents to remove excess reagents and byproducts.

-

Iteration: Repetition of the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Cleavage of the synthesized peptide from the resin and removal of all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirmation of the identity and purity of the final product using techniques like mass spectrometry and analytical HPLC.

Enzyme Inhibition Assay

The inhibitory activity of (2S,3R)-AHPA derivatives is determined using enzyme kinetic assays. A general protocol to determine the IC₅₀ and Kᵢ values is as follows:

Caption: Workflow for a typical enzyme inhibition assay.

Detailed Steps for a Fluorometric Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., Tris-HCl) at a concentration that gives a linear reaction rate over the desired time course.

-

Prepare a stock solution of a fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is quenched before cleavage).

-

Prepare a stock solution of the (2S,3R)-AHPA-containing inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), repeat the assay at several different substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots. For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.

-

Conclusion and Future Directions

The (2S,3R)-AHPA scaffold has proven to be an invaluable component in the design of potent enzyme inhibitors, particularly for aminopeptidases. The wealth of quantitative data for bestatin and its analogues underscores the importance of the specific stereochemistry and functional groups of AHPA in achieving high-affinity binding to the active sites of these enzymes. The well-established synthetic routes and enzymatic assay protocols provide a solid foundation for the further exploration of AHPA-based inhibitors.

Future research in this area will likely focus on several key aspects:

-

Broadening the Target Scope: While the role of AHPA in inhibiting aminopeptidases is well-documented, further investigation into its application for other enzyme classes, such as renin and other aspartic proteases, is warranted. The synthesis and evaluation of novel AHPA-containing compounds against these targets could lead to the development of new therapeutic agents for a range of diseases.

-

Improving Pharmacokinetic Properties: The development of AHPA derivatives with enhanced oral bioavailability, metabolic stability, and target selectivity remains a key objective in drug discovery.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of AHPA-based inhibitors will provide deeper insights into the molecular interactions governing their inhibitory activity and guide the rational design of more potent and selective compounds.

References

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Chiral Building Block for Drug Development

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of numerous biologically active molecules. Its specific stereochemistry is paramount for the therapeutic efficacy of the final compounds, making it a valuable asset in drug discovery and development. This guide provides a comprehensive overview of AHPBA, including its synthesis, physicochemical properties, and its pivotal role in the development of therapeutic agents, with a particular focus on the synthesis of the immunomodulator and enzyme inhibitor, bestatin.

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of this compound is presented below. This data is essential for its identification, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| CAS Number | 59554-14-2 | [1] |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 223-225 °C | |

| Solubility | Soluble in water and methanol | |

| Specific Rotation [α]D | +31.0° (c=1, H₂O) | |

| ¹H NMR (500 MHz, D₂O) | δ 7.41-7.29 (m, 5H, Ar-H), 4.17 (d, J=4.5 Hz, 1H, H-2), 3.71 (dd, J=8.5, 4.5 Hz, 1H, H-3), 2.98 (dd, J=14.0, 8.5 Hz, 1H, H-4a), 2.89 (dd, J=14.0, 8.5 Hz, 1H, H-4b) | |

| ¹³C NMR (125 MHz, D₂O) | δ 176.5 (C=O), 136.8 (Ar-C), 129.5 (2C, Ar-CH), 128.9 (2C, Ar-CH), 127.0 (Ar-CH), 72.8 (C-2), 57.9 (C-3), 38.2 (C-4) |

Stereoselective Synthesis of this compound

The precise arrangement of the amino and hydroxyl groups in AHPBA is critical for its utility as a chiral synthon. Several stereoselective synthetic routes have been developed to produce the desired (2S,3R) isomer. One notable method commences from the readily available chiral pool starting material, L-aspartic acid. This approach ensures the correct stereochemistry at the C-3 position.

Experimental Protocol: Synthesis from L-Aspartic Acid (Adapted)

This protocol is a generalized representation of a multi-step synthesis.

-

Protection of L-Aspartic Acid: The amino and carboxyl groups of L-aspartic acid are protected to prevent unwanted side reactions. The α-carboxyl group is typically esterified, and the amino group is protected with a suitable protecting group such as tert-butoxycarbonyl (Boc).

-

Activation of the β-Carboxyl Group: The β-carboxyl group is activated, for example, by conversion to an acid chloride or an activated ester.

-

Friedel-Crafts Acylation: The activated β-carboxyl group undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the phenyl group and form a β-keto amino acid derivative.

-

Stereoselective Reduction: The ketone is stereoselectively reduced to a hydroxyl group. This step is crucial for establishing the desired (2R)-hydroxyl configuration. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

-

Deprotection: The protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions to yield this compound.

-

Purification: The final product is purified by recrystallization or chromatography to obtain the high-purity chiral building block.

Application in the Synthesis of Bestatin

A prime example of the utility of (2S,3R)-AHPBA is in the total synthesis of Bestatin, a natural dipeptide with potent immunomodulating and anti-cancer properties.[2] Bestatin's biological activity is critically dependent on the stereochemistry of the AHPBA moiety.

Experimental Protocol: Synthesis of Bestatin

The synthesis involves the coupling of (2S,3R)-AHPBA with L-leucine.

-

Protection of AHPBA: The amino group of (2S,3R)-AHPBA is protected, commonly with a Boc group, to prevent self-coupling and to direct the reaction to the carboxyl group.

-

Activation of the Carboxyl Group: The carboxyl group of the protected AHPBA is activated to facilitate amide bond formation. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or by converting it to an active ester.

-

Coupling with L-Leucine Ester: The activated, protected AHPBA is reacted with the ester of L-leucine (e.g., methyl or benzyl ester) in the presence of a base to form the dipeptide backbone.

-

Deprotection: The protecting groups on the amino group of the AHPBA moiety and the carboxyl group of the leucine moiety are removed in a final step to yield Bestatin.

-

Purification: The final product, Bestatin, is purified using techniques such as chromatography and/or recrystallization. The overall yield of bestatin from N-acetyl-alpha-aminoacetophenone has been reported to be 10.5%.[2]

Role in Enkephalinase Inhibition and Pain Modulation

Derivatives of (2S,3R)-AHPBA, most notably Bestatin, are potent inhibitors of certain metalloproteases known as aminopeptidases.[3] These enzymes are responsible for the degradation of enkephalins, which are endogenous opioid peptides that play a crucial role in pain modulation.[4][5]

Enkephalins, upon binding to opioid receptors in the nervous system, produce analgesic effects. However, their action is short-lived due to rapid breakdown by enkephalinases, such as aminopeptidase N (APN) and neprilysin (NEP).[6][7] By inhibiting these enzymes, compounds derived from AHPBA prevent the degradation of enkephalins, thereby prolonging their analgesic and anti-inflammatory effects.[8] This mechanism of action makes them attractive candidates for the development of novel pain management therapies with potentially fewer side effects than traditional opioids.[6]

Conclusion

This compound is a stereochemically defined and highly valuable chiral building block in medicinal chemistry and drug development. Its successful application in the synthesis of Bestatin highlights its importance in creating complex, biologically active molecules. The ability of AHPBA-derived compounds to modulate the endogenous opioid system through the inhibition of enkephalinases opens up promising avenues for the development of novel therapeutics for pain management and other neurological conditions. The detailed understanding of its synthesis, properties, and biological applications provided in this guide serves as a critical resource for researchers dedicated to advancing pharmaceutical innovation.

References

- 1. 3-Amino-2-hydroxy-4-phenylbutanoic acid | C10H13NO3 | CID 10987161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A facile synthesis of bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of a membrane-bound enkephalin-degrading aminopeptidase by bestatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of enkephalin metabolism by, and antinociceptive activity of, bestatin, an aminopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

Spectroscopic and Mechanistic Insights into (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | [1] |

| Synonyms | (2S,3R)-AHPA, Allophenylnorstatine | [1] |

| CAS Number | 59554-14-2 | |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | |

| Appearance | White solid (predicted) |

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra, the following tables summarize the predicted spectroscopic characteristics for (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid based on its structure and data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Phenyl-H |

| 4.10 - 4.20 | d | 1H | H-2 (CH-OH) |

| 3.50 - 3.60 | m | 1H | H-3 (CH-NH₂) |

| 2.80 - 3.00 | dd | 2H | H-4 (CH₂-Ph) |

Predicted ¹³C NMR Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 175 - 180 | C-1 (C=O) |

| 135 - 140 | Phenyl C (quaternary) |

| 128 - 130 | Phenyl CH |

| 70 - 75 | C-2 (CH-OH) |

| 55 - 60 | C-3 (CH-NH₂) |

| 35 - 40 | C-4 (CH₂-Ph) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol, carboxylic acid), N-H stretch (amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| 1700 - 1725 | Strong | C=O stretch (carboxylic acid) |

| 1550 - 1650 | Medium | N-H bend (amine) |

| 1450 - 1600 | Medium, Sharp | Aromatic C=C stretch |

| 1050 - 1200 | Strong | C-O stretch (alcohol, carboxylic acid) |

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 196.09 | [M+H]⁺ (protonated molecule) |

| 178.08 | [M+H - H₂O]⁺ |

| 150.08 | [M+H - HCOOH]⁺ |

| 102.06 | [C₆H₅CH₂CHNH₂]⁺ |

Experimental Protocols

The following sections outline generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set appropriate parameters, including spectral width, acquisition time, and relaxation delay. A 90° pulse angle is typically used for quantitative measurements.[2]

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[3]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)